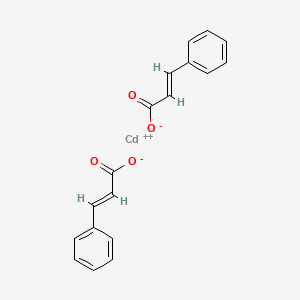
Cadmium cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium cinnamate is an organometallic compound that combines cadmium, a heavy metal, with cinnamic acid, an organic compound derived from cinnamon oil
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium cinnamate can be synthesized through the reaction of cadmium salts, such as cadmium chloride, with cinnamic acid in an aqueous or organic solvent. The reaction typically involves the formation of a cadmium-cinnamate complex, which can be isolated and purified through crystallization or other separation techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using cadmium nitrate or cadmium sulfate with cinnamic acid under controlled temperature and pH conditions. The resulting product is then purified to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Cadmium cinnamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions may convert this compound to cadmium metal and cinnamic acid derivatives.
Substitution: Substitution reactions can occur where the cinnamate group is replaced by other ligands or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products:
Oxidation: Cadmium oxide and oxidized cinnamic acid derivatives.
Reduction: Cadmium metal and reduced cinnamic acid derivatives.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Cadmium cinnamate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and materials.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty materials, such as photoactive polymers and coatings.
Mechanism of Action
The mechanism of action of cadmium cinnamate involves its interaction with molecular targets such as proteins, enzymes, and cellular membranes. The cinnamate moiety can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the cadmium ion can form coordination complexes with various ligands. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
Cadmium acetate: Another cadmium-based compound with different organic ligands.
Cinnamic acid derivatives: Compounds with similar organic structures but different metal ions.
Uniqueness: Cadmium cinnamate is unique due to the combination of cadmium and cinnamic acid, which imparts distinct chemical and biological properties
Properties
CAS No. |
4390-97-0 |
|---|---|
Molecular Formula |
C18H14CdO4 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
cadmium(2+);(E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/2C9H8O2.Cd/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; |
InChI Key |
RNYXQKMIRZBTEL-RWUXNGIBSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Cd+2] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















